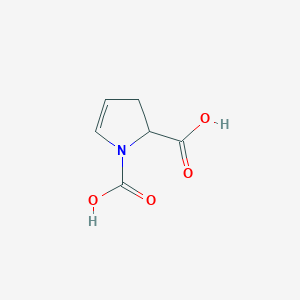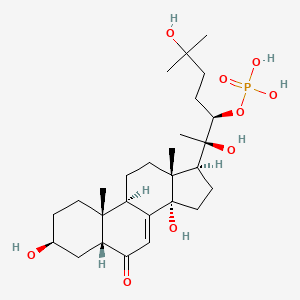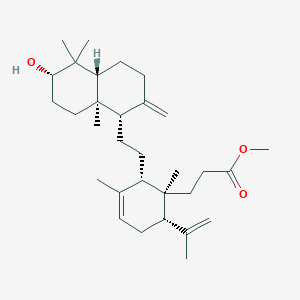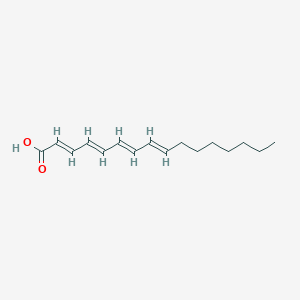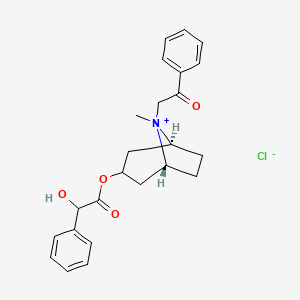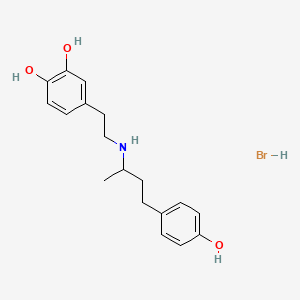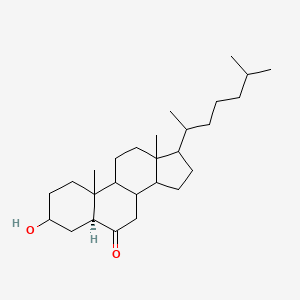
(5alpha,20S)-3-hydroxycholestan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5alpha,20S)-3-hydroxycholestan-6-one: is a steroidal compound derived from cholesterol. It is a cholestanoid, which means it is structurally related to cholesterol. This compound is known for its role in various biochemical processes and its presence in biological systems. It is often used as a standard in lipid analysis and has applications in various fields including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5alpha,20S)-3-hydroxycholestan-6-one typically involves the reduction of cholesterol. One common method is the catalytic hydrogenation of cholesterol in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (5alpha,20S)-3-hydroxycholestan-6-one undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as chromic acid or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like Pd/C.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of 5alpha-Cholestan-3beta,6-dione.
Reduction: Reduction typically yields 5alpha-Cholestan-3beta-ol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (5alpha,20S)-3-hydroxycholestan-6-one is used as a standard in lipid analysis, particularly in high-performance liquid chromatography (HPLC). It serves as a reference compound for the quantification of sterols in various samples .
Biology: Biologically, this compound is involved in the study of cholesterol metabolism and its derivatives. It is used to investigate the biochemical pathways and mechanisms of cholesterol conversion in living organisms .
Medicine: In medicine, this compound is studied for its potential role in the formation of gallstones and its effects on lipid metabolism. It is also used in the development of pharmaceutical formulations and as a reference standard in drug testing .
Industry: Industrially, the compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive molecules. It is also employed in the manufacture of agrochemicals and dyestuffs .
Mecanismo De Acción
The mechanism of action of (5alpha,20S)-3-hydroxycholestan-6-one involves its interaction with various enzymes and receptors in the body. It is known to be metabolized by intestinal microorganisms, leading to the formation of bile acids and other metabolites. The compound can induce the formation of gallstones in the presence of sodium ions, highlighting its role in lipid metabolism .
Comparación Con Compuestos Similares
Cholestanol: Another cholestanoid with similar structural features but differing in the position of hydroxyl groups.
Dihydrocholesterol: A derivative of cholesterol with a similar backbone but different functional groups.
Zymostanol: A related compound involved in cholesterol biosynthesis.
Uniqueness: (5alpha,20S)-3-hydroxycholestan-6-one is unique due to its specific hydroxylation pattern and its role in inducing gallstone formation. Its applications in lipid analysis and its involvement in cholesterol metabolism pathways also distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C27H46O2 |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
(5S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18?,19?,20?,21?,22?,23?,24-,26?,27?/m1/s1 |
Clave InChI |
JQMQKOQOLPGBBE-SNYJGDFASA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)[C@@H]4C3(CCC(C4)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Sinónimos |
6-ketocholestanol 6-ketocholestanol, (3alpha,5alpha)-isomer 6-ketocholestanol, (3beta,5alpha)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


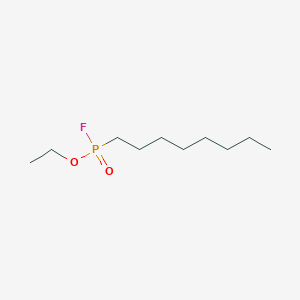
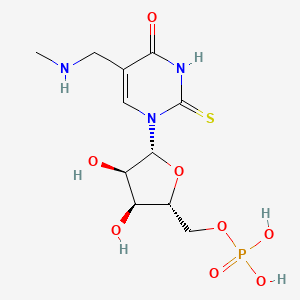
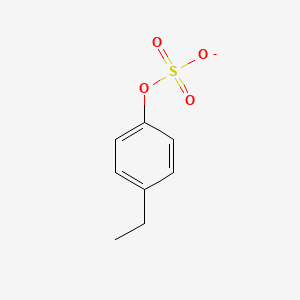

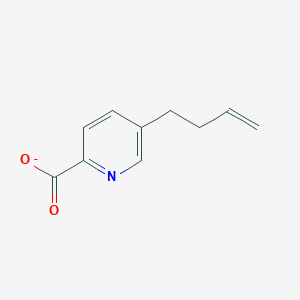
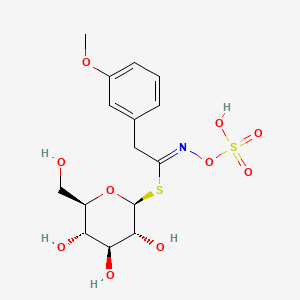
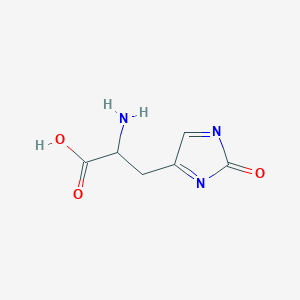
![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B1257544.png)
